molecular formula C24H44Br6N6 B1684567 AMD 3465 hexahydrobromide CAS No. 185991-07-5

AMD 3465 hexahydrobromide

Cat. No. B1684567
M. Wt: 410.6 g/mol
InChI Key: ARHBIBDGWDRBJH-UHFFFAOYSA-N
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Description

AMD 3465 hexahydrobromide is a potent and selective CXCR4 antagonist . It shows 8-fold greater affinity than AMD 3100 . It is a potent HIV entry inhibitor (IC 50 = 10 nM) and additionally mobilizes stem cells in vivo .


Physical And Chemical Properties Analysis

AMD 3465 hexahydrobromide has a molecular weight of 896.07 . It is soluble to 50 mM in water and to 25 mM in DMSO . .

Scientific Research Applications

Mechanism of Action and Therapeutic Implications

  • AMD 3465 hexahydrobromide is a potent inhibitor of HIV cell entry, showcasing a higher affinity and potency in inhibition of CXCL12-induced signaling through phosphatidylinositol accumulation compared to its predecessor, AMD3100. The molecular studies suggest that AMD 3465 binds effectively to the CXCR4 receptor, blocking the receptor and inhibiting the HIV entry into cells. This is achieved through an improved interaction pattern with the receptor, making AMD 3465 a promising compound for HIV treatment (Rosenkilde et al., 2007).

Mobilization of Hematopoietic Progenitor Cells

  • The drug has been investigated for its potential to mobilize hematopoietic progenitor cells from marrow to peripheral blood in healthy human volunteers. This property is significant for the collection of stem cells for hematopoietic stem cell transplantation, offering a non-invasive and efficient method to obtain stem cells. The study demonstrated that AMD 3465, alongside AMD3100, could induce rapid mobilization of CD34+ cells, representing pluripotent hematopoietic progenitors, which is essential for effective stem cell transplantation (Liles et al., 2003).

Anti-cancer Effects

  • AMD 3465 has shown potential in inhibiting breast cancer growth and metastasis. It was found to trigger a reduction in breast cancer cell invasiveness in vitro and promoted marked changes in oncogenic signaling proteins. Furthermore, in vivo studies using murine models demonstrated that AMD 3465 could inhibit tumor formation and reduce cell metastases to the lung and liver, suggesting its potential as a novel target for breast cancer therapy (Ling et al., 2013).

CXCR4 Antagonism and Stem Cell Mobilization

  • The pharmacological profile of AMD 3465 has been extensively studied, highlighting its role as a CXCR4 antagonist that can block infection of T-tropic, CXCR4-using HIV. The drug induces rapid mobilization of CD34+ cells, a process that has significant therapeutic implications for stem cell transplantation in treating various hematological disorders. The safety and efficacy of AMD 3465, demonstrated through its ability to rapidly increase peripheral blood CD34+ cell counts, support its potential use in clinical settings for stem cell mobilization (Bodart et al., 2009).

Safety And Hazards

AMD 3465 hexahydrobromide may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . It is also described as toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Relevant Papers The relevant papers retrieved mention the molecular mechanism of action of monocyclam versus bicyclam non-peptide antagonists of the CXCR4 chemokine receptor . Another paper discusses the pharmacology of AMD3465, a small molecule antagonist of the chemokine receptor CXCR4 .

properties

IUPAC Name

N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N6.6BrH/c1-2-13-29-24(5-1)20-28-19-22-6-8-23(9-7-22)21-30-17-4-12-26-15-14-25-10-3-11-27-16-18-30;;;;;;/h1-2,5-9,13,25-28H,3-4,10-12,14-21H2;6*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHBIBDGWDRBJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CNCC3=CC=CC=N3.Br.Br.Br.Br.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44Br6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

896.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AMD 3465 hexahydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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